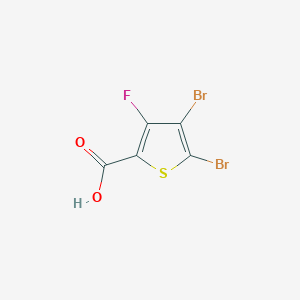

4,5-Dibromo-3-fluorothiophene-2-carboxylic acid

Description

BenchChem offers high-quality 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dibromo-3-fluorothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2FO2S/c6-1-2(8)3(5(9)10)11-4(1)7/h(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAARIXSMRWKNFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1Br)Br)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 4,5-Dibromo-3-fluorothiophene-2-carboxylic Acid

Executive Summary

Target Compound: 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid CAS Registry (Parent Scaffold): 32431-84-8 (3-Fluorothiophene-2-carboxylic acid) Primary Application: Advanced intermediate for kinase inhibitors, agrochemicals, and functionalized conducting polymers.

This guide details a high-fidelity synthesis pathway designed for medicinal chemistry and process development. Unlike classical methods that rely on unstable diazonium intermediates (Schiemann reaction), this protocol utilizes Directed Ortho-Metalation (DoM) for regiospecific fluorination, followed by exhaustive Electrophilic Aromatic Substitution (EAS) for bromination. This approach maximizes yield, safety, and reproducibility.

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The synthesis of 4,5-dibromo-3-fluorothiophene-2-carboxylic acid presents a unique regiochemical challenge. The thiophene ring is electron-rich, but the introduction of the fluorine atom at the C3 position is thermodynamically and kinetically difficult due to the high strength of the C-F bond and the lack of natural precursors.

-

Constraint 1 (Regiochemistry): Electrophilic fluorination of thiophene is non-selective.

-

Constraint 2 (Deactivation): The C2-carboxylic acid group deactivates the ring, potentially hindering subsequent bromination.

-

Solution: We utilize the C2-carboxylic acid not just as a functional group, but as a Directing Group (DG) for lithiation. The carboxylate directs the base to the C3 position via chelation, allowing precise installation of the fluorine.[1] Subsequent bromination is driven by the activating nature of the sulfur atom and the newly installed fluorine.

Retrosynthetic Pathway (Graphviz)

Figure 1: Retrosynthetic disconnection relying on DoM and EAS strategies.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 3-Fluorothiophene-2-carboxylic Acid

Mechanism: Directed Ortho-Metalation (DoM) / Electrophilic Fluorination.

Rationale: The carboxylic acid proton is removed first (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Thiophene-2-carboxylic acid | 1.0 | Starting Material |

| n-Butyllithium (2.5 M in hexanes) | 2.2 | Base (Lithiation) |

| N-Fluorobenzenesulfonimide (NFSI) | 1.5 | Fluorine Source ( |

| THF (Anhydrous) | Solvent | Reaction Medium |

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask under an Argon atmosphere. Charge with anhydrous THF (0.5 M concentration relative to substrate).

-

Deprotonation: Add Thiophene-2-carboxylic acid (1.0 eq). Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (2.2 eq) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

-

Observation: The solution may turn yellow/orange, indicating dianion formation.

-

Critical Parameter: Stir at -78°C for 1 hour to ensure complete C3-lithiation.

-

-

Fluorination: Dissolve NFSI (1.5 eq) in minimal anhydrous THF. Add this solution dropwise to the cold reaction mixture.

-

Reaction: Stir at -78°C for 4 hours, then allow the mixture to warm slowly to Room Temperature (RT) overnight.

-

Quench & Workup:

-

Quench with 1N HCl (pH < 2).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography (

, 5% MeOH in DCM).-

Yield Target: 50–60%.

-

Validation:

NMR (DMSO-

-

Stage 2: Synthesis of 4,5-Dibromo-3-fluorothiophene-2-carboxylic Acid

Mechanism: Electrophilic Aromatic Substitution (EAS). Rationale: With the C3-Fluoro group installed, the ring is activated at C4 (ortho to F) and C5 (alpha to S). Although the C2-COOH is deactivating, the combined activating effects of the Sulfur atom and the Fluorine substituent allow for exhaustive bromination using elemental bromine.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 3-Fluorothiophene-2-carboxylic acid | 1.0 | Substrate |

| Bromine ( | 2.5 | Brominating Agent |

| Acetic Acid (Glacial) | Solvent | Reaction Medium |

| Sodium Acetate (Optional) | 1.0 | Acid Scavenger |

Step-by-Step Protocol

-

Setup: Equip a round-bottom flask with a reflux condenser and a dropping funnel. Ensure adequate ventilation (fume hood) due to

vapors. -

Dissolution: Dissolve 3-Fluorothiophene-2-carboxylic acid (1.0 eq) in Glacial Acetic Acid (0.2 M).

-

Addition: Add Bromine (2.5 eq) dropwise at RT.

-

Note: The reaction is exothermic. If the scale is >10g, cool to 0°C during addition.

-

-

Heating: Heat the mixture to 60°C for 4–6 hours.

-

Monitoring: Check reaction progress via TLC or HPLC. The mono-bromo intermediate (likely 5-bromo) appears first, followed by the dibromo product.

-

-

Workup:

-

Cool to RT. Pour the mixture into ice water (5x volume).

-

Quench excess bromine with saturated Sodium Thiosulfate (

) solution until the orange color dissipates.

-

-

Isolation:

-

The product often precipitates as a solid. Filter, wash with water, and dry under vacuum.

-

If no precipitate forms, extract with Ethyl Acetate, dry, and concentrate.

-

-

Purification: Recrystallization from Acetonitrile or Ethanol/Water.

Part 3: Process Logic & Pathway Visualization

The following diagram illustrates the chemical logic flow, highlighting the critical transition states and decision points.

Figure 2: Forward synthesis workflow emphasizing the lithiation-trapping mechanism.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact on Quality |

| Lithiation Temp | Critical. Higher temperatures cause "scrambling" of the lithium species, leading to 5-lithio or 3,5-dilithio byproducts. | |

| NFSI Quality | Fresh, Dry | Old NFSI can contain sulfonamide impurities that are difficult to separate from the product. |

| Bromine Stoichiometry | Insufficient bromine leads to mixtures of 5-bromo and 4,5-dibromo species. Excess is easily quenched. | |

| Quenching pH | The carboxylic acid must be fully protonated to extract into the organic phase. |

Analytical Validation

-

NMR (3-Fluoro intermediate): Look for a doublet of doublets at

-

NMR: A singlet (or doublet if H-coupled) around

-

Final Product: The

NMR should show no aromatic protons . The presence of any signal in the aromatic region indicates incomplete bromination.

References

-

Direct Fluorination of Thiophenes

-

Bromination of Thiophene Acids

-

Title: Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives.[3]

- Source: Beilstein Journal of Organic Chemistry (2009), 5, No. 18.

-

URL:[Link]

- Relevance: Provides the standard operating procedure for brominating thiophene-2-carboxylic acid derivatives

-

-

Alternative Schiemann Route (Background)

- Title: A Facile and Improved Synthesis of 3-Fluorothiophene.

-

Source: Synthesis (2008), 15, 2333-2336.[2]

- Relevance: Discusses the instability of diazonium routes, validating the choice of the lithiation p

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

A Technical Guide to the Reactivity and Stability of 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-3-fluorothiophene-2-carboxylic acid is a polyhalogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its utility stems from the unique arrangement of electron-withdrawing and sterically demanding substituents on the thiophene core, which imparts a distinct reactivity and stability profile. This guide provides an in-depth analysis of the molecule's electronic structure, predicted physicochemical properties, chemical stability, and reactivity. By synthesizing foundational principles of organic chemistry with data from structurally related compounds, this document offers a predictive framework for the strategic design of synthetic routes and stability studies. Detailed experimental protocols for key transformations are provided to bridge theory with practical application, empowering researchers to harness the full synthetic potential of this valuable intermediate.

Molecular Structure and Electronic Landscape

The reactivity of 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid is dictated by the interplay of its substituents. The thiophene ring itself is an electron-rich aromatic system.[2] However, the cumulative electron-withdrawing effects of the two bromine atoms, the fluorine atom, and the carboxylic acid group significantly modulate this property, rendering the thiophene core electron-deficient.

-

Inductive vs. Mesomeric Effects: All three halogen substituents exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity.[3][4] While halogens can also exhibit a positive mesomeric (+M) or resonance effect by donating a lone pair of electrons to the π-system, the potent -I effect is dominant.[5] The carboxylic acid group is also strongly deactivating through both inductive (-I) and mesomeric (-M) effects.

-

Impact on Reactivity: This pronounced electron withdrawal has several consequences:

-

Increased Acidity: The pKa of the carboxylic acid is expected to be lower (more acidic) than that of thiophene-2-carboxylic acid due to the stabilization of the resulting carboxylate anion by the adjacent electron-withdrawing fluorine and the other halogens on the ring.

-

Modified Site Reactivity: The electron-poor nature of the ring makes it more susceptible to nucleophilic attack under certain conditions, while potentially deactivating it towards classical electrophilic aromatic substitution.[6][7]

-

Differential Halogen Reactivity: The C-Br bonds are the primary sites for synthetic modification via cross-coupling and metal-halogen exchange reactions.

-

Caption: Electronic effects of substituents on the thiophene ring.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Causality |

| pKa | ~1.5 - 2.5 | The strong inductive effect of the ortho-fluorine and the additional bromine atoms will significantly stabilize the carboxylate conjugate base, increasing acidity compared to thiophene-2-carboxylic acid (pKa ≈ 3.5). |

| LogP | High | The presence of three halogen atoms and the overall lipophilic nature of the thiophene ring will outweigh the hydrophilic contribution of the carboxylic acid, leading to poor aqueous solubility. |

| Melting Point | High | The planar structure, high molecular weight, and potential for intermolecular hydrogen bonding via the carboxylic acid dimer suggest a high melting point, likely exceeding 180°C.[8] |

| Solubility | Soluble in polar aprotic solvents (THF, Dioxane, DMF, DMSO). Poorly soluble in water and nonpolar solvents (Hexane). | The carboxylic acid group allows for solubility in polar organic solvents, but the molecule's overall halogenated, hydrocarbon-like character limits its solubility in water.[10] |

Chemical Stability Profile

Understanding the stability of 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid is critical for its storage, handling, and application in multi-step syntheses.

Thermal Stability and Decarboxylation

Thiophene-2-carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating, often catalyzed by metals like copper.[11] However, the stability of the thiophene ring is generally greater than that of furan or pyrrole rings in similar reactions.[12] The electron-withdrawing nature of the halogen substituents on the ring is expected to increase the thermal stability and make decarboxylation more difficult compared to the unsubstituted parent acid. The reaction would require forcing conditions, such as high temperatures in a high-boiling point solvent like quinoline with a copper catalyst.

pH and Chemical Stability

The compound is expected to be stable under normal storage conditions, away from strong bases and high heat.[10][13]

-

Acidic Conditions: Stable. Protonation of the sulfur atom is unlikely under typical synthetic conditions.

-

Basic Conditions: The carboxylic acid will be deprotonated to form the corresponding carboxylate salt. Strong bases, particularly organolithium reagents at non-cryogenic temperatures, can induce "halogen dance" reactions, where the bromine atoms migrate around the ring.[14][15][16] Prolonged exposure to strong aqueous bases at high temperatures may lead to slow nucleophilic aromatic substitution, although this is generally challenging.

Caption: Potential degradation pathways under harsh conditions.

Reactivity and Synthetic Utility

The synthetic value of this molecule lies in the orthogonal reactivity of its functional groups. The carboxylic acid can undergo standard transformations, while the two C-Br bonds provide handles for selective carbon-carbon and carbon-heteroatom bond formation.

Reactions at the Carboxylic Acid

The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, or acid chlorides using standard organic chemistry protocols.

Exemplary Protocol: Fischer Esterification

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common step to protect the acid or modify its properties.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid (1.0 eq).

-

Reagents: Add anhydrous methanol (MeOH) as the solvent (approx. 0.1 M concentration) followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity of the Carbon-Bromine Bonds

The C-Br bonds are the most versatile sites for synthetic elaboration, primarily through metal-halogen exchange and palladium-catalyzed cross-coupling reactions.[17][18]

A. Metal-Halogen Exchange

Treatment with strong organolithium bases (e.g., n-BuLi, s-BuLi, or LDA) at low temperatures (-78°C) can selectively replace a bromine atom with lithium.[19][20] This is a kinetically controlled process.

-

Regioselectivity: The bromine at the 5-position (alpha to the sulfur) is generally more susceptible to metal-halogen exchange than the bromine at the 4-position (beta to the sulfur).[21] This is due to the stabilizing effect of the sulfur atom on the resulting organolithium intermediate at the adjacent carbon. This differential reactivity allows for selective monolithiation and subsequent trapping with an electrophile.

B. Palladium-Catalyzed Cross-Coupling Reactions

This molecule is an excellent substrate for a variety of palladium-catalyzed reactions, which are cornerstones of modern organic synthesis for forming C-C and C-N bonds.[22][23][24]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds.

-

Stille Coupling: Reaction with organostannanes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C(sp²)-N bonds.

The differential reactivity of the two C-Br bonds can often be exploited for selective mono- or di-functionalization by carefully controlling stoichiometry and reaction conditions.[25]

Exemplary Protocol: Selective Monosubstitution via Suzuki-Miyaura Coupling

This protocol aims to replace one bromine atom with an aryl group. Achieving selectivity often requires careful optimization of catalysts, ligands, and temperature.

-

Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Catalyst System: Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos or XPhos (2-4 mol%).

-

Solvent: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100°C and stir vigorously for 6-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the mono-arylated product.

Nucleophilic Aromatic Substitution (SNAr)

While less common for thiophenes than for highly activated benzenoid systems, SNAr is a theoretical possibility.[7][26] The strong electron-withdrawing groups on the ring make it susceptible to attack by potent nucleophiles (e.g., alkoxides, thiolates).[6][27] The fluorine atom, being highly electronegative, can activate the ring and may itself act as a leaving group, a characteristic feature of SNAr reactions on fluoroaromatics.[26][28] However, such reactions would likely require harsh conditions (high temperatures, strong nucleophiles) and may compete with other reaction pathways.

Caption: Workflow for selective sequential functionalization.

This strategy leverages the higher kinetic reactivity of the C5-Br bond towards lithiation. After the first functionalization, the remaining C4-Br bond can be functionalized using a different, typically palladium-catalyzed, method. This orthogonal approach enables the synthesis of highly complex and precisely substituted thiophene derivatives.

Conclusion

4,5-Dibromo-3-fluorothiophene-2-carboxylic acid presents a sophisticated profile of stability and reactivity. While thermally robust, its primary value is unlocked through the strategic manipulation of its C-Br bonds. The inherent electronic biases of the substituted thiophene ring allow for predictable, regioselective functionalization via metal-halogen exchange and palladium-catalyzed cross-coupling reactions. This guide provides the foundational knowledge and practical protocols for researchers to utilize this compound as a powerful scaffold in the design and synthesis of novel molecules for pharmaceutical and material science applications.

References

- Dondoni, A., & Merino, P. (Eds.). (1996). Thiophenes and their Benzo Derivatives: Reactivity. In Comprehensive Organic Functional Group Transformations (Vol. 2, pp. 491-605). Elsevier.

-

Shaikh, V., et al. (2012). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 4(1), 267-279.

-

Fagnou, K., & Lautens, M. (2003). Halogen Dance Reactions on Heteroaromatic Compounds. Angewandte Chemie International Edition, 42(3), 262-283.

-

CymitQuimica. (n.d.). 4,5-Dibromo-2-thiophenecarboxylic acid. Retrieved February 12, 2026, from

-

BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,4-Dibromothiophene.

-

Johansson, M. J., & Amedjkouh, M. (2006). Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. Organic & Biomolecular Chemistry, 4(10), 1989-1996.

-

Mori, A., et al. (2005). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters, 7(22), 5083-5085.

-

Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?

-

BenchChem. (2025). A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes.

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved February 12, 2026, from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Thiophene-2-carboxylic acid.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 12, 2026, from

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

-

Chaika, N. A., et al. (2023). SYNTHESIS OF FUNCTIONALIZED POLYHALOGENATED THIOPHENE DERIVATIVES. Chemistry of Heterocyclic Compounds, 59(6-7), 409-414.

-

Bode, J. W. (2019). Organic Chemistry II Lecture Notes. ETH Zürich.

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.

-

LookChem. (n.d.). Cas 7311-70-8, 2,5-dibromothiophene-3-carboxylic acid, Canonical. Retrieved February 12, 2026, from

-

Sigma-Aldrich. (n.d.). 3,5-Dibromothiophene-2-carboxylic acid. Retrieved February 12, 2026, from

-

YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy.

-

YouTube. (2025). Metal Halogen Exchange Reaction Explained. (Note: This is a placeholder URL as the original is likely dynamic).

Sources

- 1. CAS 6324-10-3: 4,5-Dibromo-2-thiophenecarboxylic acid [cymitquimica.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chegg.com [chegg.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. Cas 7311-70-8,2,5-dibromothiophene-3-carboxylic acid,Canonical | lookchem [lookchem.com]

- 9. 3,5-Dibromothiophene-2-carboxylic acid 95 7311-68-4 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. youtube.com [youtube.com]

- 13. Thiophene-2-Carboxylic Acid Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [chemheterocycles.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of functionalized polyhalogenated thiophene derivatives - ProQuest [proquest.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. nbinno.com [nbinno.com]

- 19. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 20. ethz.ch [ethz.ch]

- 21. youtube.com [youtube.com]

- 22. Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Halogenated Thiophenes in Modern Chemistry

An In-depth Technical Guide to the Synthesis of Halogenated 2-Thiophenecarboxylic Acid Derivatives

Halogenated 2-thiophenecarboxylic acid derivatives are a cornerstone class of heterocyclic compounds, serving as indispensable building blocks in medicinal chemistry and materials science.[1][2][3] Their prevalence in pharmaceuticals stems from the thiophene ring's ability to act as a bioisostere for benzene, offering unique physicochemical properties while often enhancing biological activity and improving pharmacokinetic profiles.[4][5] The presence of halogens provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the carboxylic acid group offers a site for amide bond formation, esterification, or other modifications.[6][7] These molecules are key intermediates in the synthesis of a wide range of therapeutics, including anti-inflammatory agents, kinase inhibitors, and antimicrobials, as well as in the development of organic electronics like conductive polymers.[2][4][8]

This guide provides an in-depth exploration of the primary synthetic strategies for accessing these valuable derivatives. We will delve into the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer insights into the causal factors that govern reaction outcomes, empowering researchers to make informed decisions in their synthetic endeavors.

Part 1: Strategic Halogenation of Thiophene-2-Carboxylic Acid Scaffolds

The most direct approach involves the introduction of a halogen onto a pre-existing 2-thiophenecarboxylic acid core. The choice of method is dictated by the desired regiochemistry and the stability of the starting material.

Direct Electrophilic Halogenation

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution.[4][5] This intrinsic reactivity allows for direct halogenation using common electrophilic halogenating agents. The sulfur atom directs substitution primarily to the C5 position (alpha to the sulfur), which is the most electronically activated site.

Causality Behind Experimental Choices:

-

Reagent Selection: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for its milder reaction conditions and higher selectivity, minimizing the formation of poly-brominated byproducts.[1] For chlorination, reagents like sodium hypochlorite or sulfuryl chloride are commonly employed.[9]

-

Solvent: Acetic acid or other polar solvents are typically used to facilitate the reaction and solubilize the reagents.

-

Regioselectivity: The powerful activating effect of the thiophene sulfur atom overrides the meta-directing effect of the deactivating carboxylic acid group, leading to preferential substitution at the C5 position.

Experimental Protocol: Synthesis of 5-Bromo-2-thiophenecarboxylic Acid [1]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-thiophenecarboxylic acid (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

Reaction: Heat the mixture to a gentle reflux (around 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and succinimide, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-bromo-2-thiophenecarboxylic acid as a white to light yellow crystalline powder.[1]

Part 2: Carboxylation of Pre-Halogenated Thiophenes

An alternative and highly versatile strategy involves introducing the carboxylic acid functionality onto a thiophene ring that already bears the desired halogen pattern. This is often the method of choice for preparing isomers that are inaccessible through direct halogenation.

Lithiation and Carbonation

This method relies on a lithium-halogen exchange to generate a potent thienyllithium nucleophile, which is then quenched with carbon dioxide (CO₂) to form the carboxylate.[10]

Causality Behind Experimental Choices:

-

Reagents: n-Butyllithium (n-BuLi) is the most common organolithium reagent for this transformation. It is a strong base and an excellent initiator for lithium-halogen exchange.[10][11]

-

Temperature Control: The reaction is conducted at very low temperatures (-78 °C) to ensure the stability of the highly reactive thienyllithium intermediate and to prevent unwanted side reactions.[10]

-

Electrophile: Dry ice (solid CO₂) is a convenient and inexpensive source of carbon dioxide for the carboxylation step.

Experimental Protocol: Synthesis of 3-Bromo-2-thiophenecarboxylic Acid

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Add 2,3-dibromothiophene (1.0 eq).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe. The more acidic proton at the 2-position is abstracted, or a selective lithium-halogen exchange occurs. Stir the mixture at -78 °C for 1 hour.

-

Carbonation: Quench the reaction by carefully adding crushed dry ice (an excess of ~5 eq) to the flask. The reaction mixture is allowed to warm slowly to room temperature as the CO₂ sublimes.

-

Workup: Once at room temperature, quench the reaction with water. Acidify the aqueous layer with 1 M HCl to a pH of ~2, which protonates the carboxylate salt, precipitating the carboxylic acid.

-

Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Workflow for Lithiation-Carbonation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One moment, please... [cognizancejournal.com]

- 3. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Why thiophene is commonly used in drugs?_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS 7311-63-9: 5-Bromo-2-thiophenecarboxylic acid [cymitquimica.com]

- 8. papersflow.ai [papersflow.ai]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

Potential derivatives of 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid

An In-Depth Technical Guide to the Potential Derivatives of 4,5-Dibromo-3-fluorothiophene-2-carboxylic Acid

This guide provides a comprehensive technical overview of the synthetic potential of 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid, a versatile building block for researchers in medicinal chemistry and materials science. We will explore key derivatization strategies, focusing on the underlying chemical principles and providing actionable experimental insights.

Introduction: The Strategic Value of a Multifunctional Scaffolding

4,5-Dibromo-3-fluorothiophene-2-carboxylic acid is a highly functionalized thiophene ring, making it an attractive starting material for constructing complex molecular architectures. The strategic placement of its substituents—a carboxylic acid, a fluorine atom, and two bromine atoms—offers orthogonal chemical handles for a variety of transformations. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the inherent properties of the thiophene ring, presents unique opportunities for selective derivatization.

Core Reactivity and Synthetic Potential

The synthetic utility of this scaffold stems from the distinct reactivity of its functional groups:

-

The Carboxylic Acid: The -COOH group at the 2-position is a primary site for modification, readily undergoing reactions such as amidation, esterification, and reduction.

-

The Bromine Atoms: The bromine atoms at the 4- and 5-positions are prime candidates for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.

-

The Fluorine Atom: The fluorine at the 3-position significantly influences the electronic properties of the thiophene ring, impacting the reactivity of the other functional groups and potentially serving as a site for nucleophilic aromatic substitution under specific conditions.

The interplay of these groups allows for a modular and systematic approach to library synthesis, making this molecule a valuable tool in drug discovery and the development of novel organic materials.

Derivatization Strategies at the Carboxylic Acid Moiety

The carboxylic acid group is often the initial point of derivatization, providing a straightforward method for introducing a wide range of functional groups and building molecular complexity.

Amide Bond Formation: A Gateway to Bioactive Molecules

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry. This transformation is typically achieved through activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Experimental Protocol: General Procedure for Amide Coupling

-

Activation: Dissolve 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.2 equivalents) to the activated carboxylic acid solution.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

This methodology has been successfully applied to the synthesis of N-substituted 4,5-dibromothiophene-2-carboxamides, which have shown potential as kinase inhibitors. The choice of coupling agent and base can be critical and may need to be optimized for specific amine substrates.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid can be used to modulate the lipophilicity and other physicochemical properties of the final compound. Standard methods such as Fischer-Speier esterification or reaction with alkyl halides in the presence of a base are generally effective.

Palladium-Catalyzed Cross-Coupling Reactions at the C4 and C5 Positions

The bromine atoms at the 4- and 5-positions are key to unlocking the full potential of this scaffold, allowing for the introduction of a vast array of substituents through well-established palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds by reacting the brominated thiophene with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add the 4,5-dibromo-3-fluorothiophene-2-carboxylic acid derivative (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents), and a base, typically sodium carbonate (2-3 equivalents).

-

Solvent Addition: Add a mixture of a polar aprotic solvent (e.g., 1,4-dioxane or DMF) and water.

-

Reaction: Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes, then heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

The regioselectivity of the coupling can often be controlled by the reaction conditions and the specific palladium catalyst used.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable functional groups for further transformations or for their role in the final target molecule. This reaction involves a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask, combine the brominated thiophene substrate (1 equivalent), the terminal alkyne (1.2-1.5 equivalents), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (0.05 equivalents), and a copper(I) salt such as copper(I) iodide (CuI) (0.1 equivalents) in an anhydrous, degassed solvent like tetrahydrofuran (THF) or DMF.

-

Base Addition: Add a degassed amine base, typically triethylamine (TEA) or DIPEA (2-3 equivalents).

-

Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate. The residue is then taken up in an organic solvent, washed, dried, and purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of arylamines and related structures, the Buchwald-Hartwig amination is the method of choice. This reaction couples the brominated thiophene with a primary or secondary amine using a palladium catalyst and a strong base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the brominated thiophene (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst, a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a strong base such as sodium tert-butoxide (1.4 equivalents) in an anhydrous, deoxygenated solvent like toluene or dioxane.

-

Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product. The organic phase is then washed, dried, and concentrated. The final product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagram illustrates the key derivatization pathways for 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid.

Methodological & Application

Application Notes & Protocols: Synthesis of High-Performance Conjugated Polymers Utilizing Dibromothiophene Derivatives

For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of novel conjugated polymeric materials.

Introduction: The Central Role of Thiophene in Conjugated Polymers

Thiophene-based conjugated polymers are a cornerstone of modern organic electronics and biomedical research. Their inherent electronic properties, environmental stability, and the tunability of their characteristics through synthetic modification make them ideal candidates for a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][2] Dibromothiophene derivatives, in particular, serve as versatile and fundamental building blocks for constructing these advanced polymeric materials. The bromine atoms provide reactive sites for various cross-coupling reactions, enabling the formation of the crucial carbon-carbon bonds that constitute the polymer backbone.[2]

This guide provides an in-depth exploration of the primary synthetic methodologies for polymerizing dibromothiophene derivatives, with a focus on Stille, Suzuki, and Direct Arylation Polymerization (DArP). Each section is designed to not only provide step-by-step protocols but also to illuminate the underlying chemical principles and rationale for experimental choices, empowering researchers to optimize their synthetic strategies.

Foundational Synthetic Strategies: A Comparative Overview

The choice of polymerization method is critical and depends on factors such as desired polymer properties (e.g., molecular weight, regioregularity), functional group tolerance, and the availability of starting materials. The following table provides a high-level comparison of the most prevalent methods.

| Polymerization Method | Key Advantages | Common Challenges | Typical Monomers |

| Stille Coupling | Excellent functional group tolerance, high yields.[3][4] | Toxicity of organotin reagents, removal of tin byproducts.[3] | Dibromothiophene and an organodistannyl comonomer.[3] |

| Suzuki Coupling | Low toxicity of boronic acid/ester reagents, good functional group tolerance.[5][6] | Base sensitivity of some substrates, potential for side reactions.[7] | Dibromothiophene and a thiophene-bis(boronic acid) or its ester.[8] |

| Direct Arylation Polymerization (DArP) | Atom-economical (no need for organometallic reagents), reduced synthetic steps.[1][9] | Control of regioselectivity can be challenging, potential for homocoupling side reactions.[9] | Dibromothiophene and a C-H activated comonomer.[10] |

| Kumada Catalyst Transfer Polycondensation | Chain-growth mechanism allowing for control over molecular weight and low polydispersity.[11][12] | Grignard reagents are highly reactive and sensitive to moisture and air.[13] | 2-bromo-5-chloromagnesio-3-alkylthiophene (prepared in situ).[14] |

Stille Cross-Coupling Polymerization: The Workhorse Method

Stille polymerization is a robust and widely employed method for synthesizing conjugated polymers due to its tolerance of a broad array of functional groups, which often obviates the need for protecting group strategies.[3][15] The reaction couples an organostannane (organotin) with an organic halide, catalyzed by a palladium complex.[3][15]

The Catalytic Cycle: A Mechanistic Perspective

The catalytic cycle of the Stille reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[15][16][17] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of Stille cross-coupling polymerization.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromothiophene monomer, forming a Pd(II) complex.[4][17]

-

Transmetalation: The organostannane comonomer exchanges its organic group with the halide on the palladium center. This is often the rate-determining step.[15][16]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the growing polymer chain, regenerating the Pd(0) catalyst.[4][16]

Experimental Protocol: Stille Polymerization of a Dibromothiophene Derivative

This protocol describes a general procedure for the Stille polymerization of a 3-alkyl-2,5-dibromothiophene with 2,5-bis(trimethylstannyl)thiophene.

Materials:

-

3-Alkyl-2,5-dibromothiophene (1.0 mmol)

-

2,5-Bis(trimethylstannyl)thiophene (1.0 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 mmol)

-

Anhydrous, degassed toluene or chlorobenzene (10 mL)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the dibromothiophene monomer, the distannyl comonomer, and a magnetic stir bar. Seal the flask with a rubber septum and purge with argon or nitrogen for 15-20 minutes.

-

Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve Pd₂(dba)₃ and P(o-tol)₃ in 2 mL of the reaction solvent.

-

Reaction Initiation: Using a syringe, add the degassed solvent to the monomer mixture, followed by the catalyst solution.

-

Polymerization: Heat the reaction mixture to 90-110 °C with vigorous stirring. The choice of temperature is a balance between ensuring solubility of the growing polymer chains and preventing catalyst decomposition.[3] Higher temperatures generally lead to higher molecular weight polymers.[3]

-

Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC) to observe the increase in molecular weight. Reactions are typically run for 24-72 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a large volume of methanol (e.g., 200 mL) with stirring to precipitate the polymer.

-

Collect the polymer by filtration.

-

To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction with a series of solvents, typically methanol, acetone, and hexane. The purified polymer is then extracted with chloroform or chlorobenzene.[18]

-

Precipitate the purified polymer from the chloroform/chlorobenzene solution by adding it to methanol.

-

Collect the final polymer by filtration and dry under vacuum.

-

Suzuki Cross-Coupling Polymerization: A Greener Alternative

Suzuki polymerization has gained prominence as a more environmentally benign method for synthesizing conjugated polymers due to the low toxicity of the organoboron reagents compared to organostannanes.[6][19] The reaction couples an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base.[19][20]

The Catalytic Cycle: The Role of the Base

The Suzuki coupling mechanism is similar to the Stille coupling, with the key difference being the activation of the organoboron species by a base prior to transmetalation.[7][19]

Caption: The catalytic cycle of Suzuki cross-coupling polymerization.

-

Oxidative Addition: Similar to the Stille reaction, the Pd(0) catalyst adds to the dibromothiophene.[19]

-

Transmetalation: The base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid/ester, facilitating the transfer of the aryl group to the palladium center.[7][19]

-

Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.[19]

Experimental Protocol: Suzuki Polymerization of a Dibromothiophene Derivative

This protocol details the synthesis of a polythiophene derivative from a dibromothiophene and a thiophene-bis(boronic ester).

Materials:

-

2,5-Dibromo-3-alkylthiophene (1.0 mmol)

-

Thiophene-2,5-bis(boronic acid pinacol ester) (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

-

Potassium phosphate (K₃PO₄) (3.0 mmol)

-

Anhydrous, degassed toluene and water (e.g., 10:1 mixture, 11 mL total)

Procedure:

-

Inert Atmosphere: Combine the dibromothiophene, the bis(boronic ester), K₃PO₄, Pd(OAc)₂, and SPhos in a Schlenk flask with a stir bar. Evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add the degassed toluene and water via syringe. The biphasic system is often necessary for efficient reaction.

-

Polymerization: Heat the mixture to 80-100 °C with vigorous stirring for 24-72 hours.

-

Work-up and Purification:

-

Cool the reaction to room temperature. If two phases are present, separate them. Extract the aqueous phase with toluene or chloroform.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Precipitate the crude polymer by adding the concentrated solution to methanol.

-

Collect the polymer by filtration and purify by Soxhlet extraction as described in the Stille protocol.

-

Direct Arylation Polymerization (DArP): An Atom-Economical Approach

DArP has emerged as a more sustainable and cost-effective method for synthesizing conjugated polymers.[1][9] It circumvents the need for pre-functionalized organometallic monomers (organotins or organoborons) by directly coupling C-H bonds with C-Br bonds.[1][9]

Mechanism and Rationale

DArP typically proceeds via a concerted metalation-deprotonation (CMD) pathway. The choice of ligand, base, and additives is crucial for achieving high yields and regioselectivity, and for minimizing unwanted homocoupling of the C-H activated monomer.

Caption: General experimental workflow for Direct Arylation Polymerization (DArP).

Experimental Protocol: Direct Arylation Polymerization

This protocol provides a general method for the DArP of a dibromothiophene with an unsubstituted thiophene.

Materials:

-

2,5-Dibromo-3-alkylthiophene (1.0 mmol)

-

Thiophene (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

PCy₃·HBF₄ (Tri-cyclohexylphosphine tetrafluoroborate) (0.04 mmol)

-

Potassium carbonate (K₂CO₃) (2.5 mmol)

-

Pivalic acid (0.5 mmol)

-

Anhydrous, degassed N,N-dimethylacetamide (DMAc) or other polar aprotic solvent (5 mL)

Procedure:

-

Reaction Setup: In a Schlenk tube, combine all solid reagents: the dibromothiophene, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃. Evacuate and backfill with argon three times.

-

Solvent and Monomer Addition: Add the degassed DMAc, the thiophene monomer, and pivalic acid via syringe.

-

Polymerization: Heat the reaction mixture to 110-130 °C with vigorous stirring for 24-48 hours.

-

Work-up and Purification:

-

Cool the reaction to room temperature and pour into a mixture of methanol and water (e.g., 1:1 v/v) to precipitate the polymer.

-

Filter the crude polymer and wash thoroughly with water and methanol.

-

Purify the polymer via Soxhlet extraction as previously described.

-

Polymer Characterization: Validating Synthesis and Properties

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymers.

| Technique | Information Obtained | Rationale |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mₙ, Mₙ), and polydispersity index (PDI).[21][22] | Determines the success of the polymerization in achieving high molecular weight polymers and provides insight into the control over the polymerization process.[21][22] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Polymer structure, regioregularity, and end-group analysis.[23] | Confirms the chemical structure of the repeating unit and the connectivity along the polymer backbone.[23] |

| UV-Vis Spectroscopy | Electronic absorption properties (λₘₐₓ), optical bandgap.[24] | Provides information on the extent of π-conjugation along the polymer backbone, which is directly related to its electronic properties.[25] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups and confirmation of polymerization.[24] | Verifies the disappearance of monomer-specific peaks and the appearance of polymer-specific vibrational modes.[24] |

Conclusion and Future Outlook

The synthesis of conjugated polymers from dibromothiophene derivatives is a dynamic and evolving field. While Stille and Suzuki couplings remain highly reliable and versatile methods, the push towards more sustainable and cost-effective processes is driving significant interest in Direct Arylation Polymerization.[9] The choice of synthetic route will always be a balance of desired material properties, economic considerations, and environmental impact. By understanding the fundamental principles and protocols outlined in this guide, researchers are well-equipped to design and execute the synthesis of novel polythiophene-based materials for the next generation of organic electronics and biomedical devices.

References

- Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.

- OpenOChem Learn. (n.d.). Stille Coupling.

- Royal Society of Chemistry. (2020). Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. Polymer Chemistry.

- Royal Society of Chemistry. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization.

- Penn State Research Database. (2021). Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Wikipedia. (n.d.). Stille reaction.

- Chemistry LibreTexts. (2023). Stille Coupling.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Benchchem. (n.d.). Application Notes and Protocols for the Use of 3,4-Dibromothiophene in Suzuki Coupling Reactions.

- Wiley-VCH. (n.d.). Light-Emitting Polythiophenes.

- Wikipedia. (n.d.). Polythiophene.

- PubMed. (2023). Tandem Kumada-Tamao catalyst-transfer condensation polymerization and Suzuki-Miyaura coupling for the synthesis of end-functionalized poly(3-hexylthiophene).

- Penn State Research Database. (2021). Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering.

- Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.

- RSC Publishing. (n.d.). Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers.

- RSC Publishing. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.

- Benchchem. (n.d.). Application Notes and Protocols for the Polymerization of 3,4-Dibromothiophene in Conductive Polymer Synthesis.

- Benchchem. (n.d.). Experimental Protocol for Stille Coupling with 3,4-Dibromothiophene: Application Notes for Researchers.

- Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation.

- Malvern Panalytical. (2009). Conjugated Polymer Analysis by GPC-PDA.

- Academia.edu. (n.d.). Synthesis & Characterization of Conjugated Polymer for Chemical Detection.

- Royal Society of Chemistry. (n.d.). The influence of branching on the Kumada catalyst transfer condensative polymerization of 3-alkylthiophenes. Polymer Chemistry.

- Radboud Repository. (2022). Convenient Route To Initiate Kumada Catalyst-Transfer Polycondensation Using Ni(dppe)Cl2 or Ni(dppp)Cl2 and Sterically Hindered Grignard Compounds.

- RSC Publishing. (n.d.). Approaches for improving the sustainability of conjugated polymer synthesis using direct arylation polymerization (DArP).

- MDPI. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.

Sources

- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 5. Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Approaches for improving the sustainability of conjugated polymer synthesis using direct arylation polymerization (DArP) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The influence of branching on the Kumada catalyst transfer condensative polymerization of 3-alkylthiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 14. Tandem Kumada-Tamao catalyst-transfer condensation polymerization and Suzuki-Miyaura coupling for the synthesis of end-functionalized poly(3-hexylthiophene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Stille reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Polythiophene - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mdpi.com [mdpi.com]

- 21. par.nsf.gov [par.nsf.gov]

- 22. pure.psu.edu [pure.psu.edu]

- 23. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 24. researchgate.net [researchgate.net]

- 25. Conjugated Polymer Analysis by GPC-PDA | Malvern Panalytical [malvernpanalytical.com]

Application Notes & Protocols: Strategic Palladium-Catalyzed Functionalization of 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid

Introduction: Unlocking a Versatile Heterocyclic Building Block

4,5-Dibromo-3-fluorothiophene-2-carboxylic acid is a highly functionalized heterocyclic compound poised for significant applications in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique substitution pattern—two distinct bromine atoms, an electron-withdrawing fluorine, and a carboxylic acid handle—offers a rich platform for selective, stepwise functionalization. The electronic and steric environment of the thiophene core dictates a nuanced reactivity profile, making a deep understanding of palladium-catalyzed cross-coupling protocols essential for its strategic deployment.

This guide provides detailed, field-proven protocols for the most common and powerful palladium-catalyzed reactions. We move beyond simple procedural lists to explain the underlying causality of experimental choices, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets. A key aspect of this substrate's chemistry is the differential reactivity of the C5-Br and C4-Br bonds. In palladium-catalyzed cross-coupling reactions, oxidative addition is generally favored at the carbon position alpha to the sulfur heteroatom (C5) over the beta position (C4), providing an intrinsic handle for regioselective transformations.[2][3]

Core Principles & General Considerations

Before proceeding to specific protocols, several overarching factors must be considered to ensure successful cross-coupling with this substrate.

-

Catalyst & Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand is paramount. Electron-rich, sterically bulky monophosphine ligands (e.g., Buchwald-type biarylphosphines) or specific bidentate ligands (e.g., dppf) are often required to facilitate the key steps of oxidative addition and reductive elimination, especially for less reactive coupling partners.[4][5]

-

Base & Solvent System: The base not only facilitates the catalytic cycle (e.g., in transmetalation for Suzuki couplings or deprotonation in Buchwald-Hartwig aminations) but can also influence substrate stability.[6] The carboxylic acid moiety may be deprotonated by the base, affecting solubility and reactivity. The choice of solvent (e.g., ethereal solvents like 1,4-dioxane, polar aprotic solvents like DMF, or aromatic hydrocarbons like toluene) impacts reagent solubility and reaction temperature, thereby influencing reaction rates and selectivity.[6]

-

The Carboxylic Acid Moiety: The free carboxylic acid presents both a challenge and an opportunity. It is a valuable functional handle but can complicate reactions by coordinating to the palladium center or undergoing undesired decarboxylation, particularly at high temperatures.[7][8] For certain transformations, protection via esterification may be a prudent preliminary step.[9] Conversely, decarboxylative coupling can be leveraged as a deliberate synthetic strategy.[8][10]

-

Regioselectivity: As noted, the C5-Br bond is predicted to be significantly more reactive than the C4-Br bond in most palladium-catalyzed cross-couplings. This is due to the preferential oxidative addition of palladium to the C-X bond alpha to the thiophene's sulfur atom.[2] By carefully controlling stoichiometry (e.g., using ~1.0 equivalent of the coupling partner), monofunctionalization at the C5 position can be achieved with high selectivity. Subsequent modification at C4 can then be performed under more forcing conditions or after altering the electronic properties of the ring with the first substituent.

Protocols for Palladium-Catalyzed Reactions

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and the commercial availability of a vast array of boronic acids and esters.[6][11]

Experimental Protocol: Selective Monosubstitution at C5

-

Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~2-3 to ensure the carboxylic acid is protonated. Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Scientist's Notes:

-

Causality of Reagent Choice: K₃PO₄ is an effective base for Suzuki couplings, particularly with heteroaryl halides.[6] The dioxane/water solvent system is crucial for dissolving both the organic substrate and the inorganic base/boronic acid.[6] Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source suitable for many standard couplings.[12] For more challenging (e.g., sterically hindered or electron-rich) boronic acids, a more advanced catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos may be required.

-

Controlling Selectivity: Using a slight excess (1.1 equiv) of the boronic acid favors monosubstitution at the more reactive C5 position. To achieve disubstitution, a larger excess of boronic acid (≥2.5 equiv) and longer reaction times or higher temperatures would be necessary.[12]

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (C5-Coupling) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 85-95% |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 80-90% |

| 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75-85% |

| 2-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 85 | 80-90% |

Stille Coupling: C-C Bond Formation with Organostannanes

The Stille reaction couples organostannanes with organic halides. Its primary advantages are the stability of the organotin reagents and its exceptional tolerance for a wide variety of functional groups, including carboxylic acids.[13][14][15] The main drawback is the toxicity of tin compounds, requiring careful handling and purification.[13]

Experimental Protocol: Selective Monosubstitution at C5

-

Reagent Preparation: In a Schlenk flask under argon, dissolve 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid (1.0 equiv) and the organostannane (e.g., tributyl(vinyl)tin, 1.2 equiv) in anhydrous, degassed DMF or toluene.

-

Catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv) and a copper(I) iodide (CuI) co-catalyst (0.1 equiv), if necessary.

-

Reaction: Heat the mixture to 80-100 °C for 6-18 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with diethyl ether. Wash the solution sequentially with water and a saturated aqueous solution of potassium fluoride (KF) to precipitate tin salts. Stirring with KF for 1-2 hours is often effective.

-

Purification: Filter the mixture through a pad of Celite®, wash the filter cake with ether, and concentrate the filtrate. Purify the residue by column chromatography.

Scientist's Notes:

-

Causality of Reagent Choice: PdCl₂(PPh₃)₂ is a common and effective precatalyst.[16] Anhydrous, polar aprotic solvents like DMF or toluene are typically used. The addition of CuI can accelerate the transmetalation step, especially for less reactive stannanes.[13] The KF workup is critical for removing toxic tributyltin byproducts as insoluble fluorides.

Sonogashira Coupling: C-C Alkyne Installation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[17] It is fundamental in the synthesis of conjugated systems for materials science and as precursors for more complex heterocyclic scaffolds.

Experimental Protocol: Selective Monosubstitution at C5

-

Reagent Preparation: To a Schlenk flask under argon, add 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equiv), and copper(I) iodide (CuI) (0.04 equiv).

-

Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (3.0-4.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Reaction: Stir the reaction at room temperature to 60 °C. The reaction is often rapid (1-6 hours). Monitor by TLC for consumption of the starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.

Scientist's Notes:

-

Causality of Reagent Choice: The classic Sonogashira system uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[17] The amine acts as both the base to deprotonate the alkyne and as the solvent in some cases. Copper-free conditions have been developed, often requiring a stronger base and a different palladium ligand system, which can be beneficial for sensitive substrates.[17] The reactivity trend for the halide is I > Br >> Cl, making the C-Br bonds on this substrate suitable for coupling.[18]

Heck Coupling: C-C Vinylation

The Mizoroki-Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[19][20] It is a powerful tool for installing vinyl groups, which can then be further manipulated.

Experimental Protocol: Selective Monosubstitution at C5

-

Reagent Preparation: Combine 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid (1.0 equiv), the alkene (e.g., methyl acrylate, 1.5 equiv), Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv), and a phosphine ligand such as Tri(o-tolyl)phosphine [P(o-tol)₃] (0.10 equiv) in a sealable reaction vessel.

-

Base and Solvent: Add a base, typically an inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) (2.0 equiv), and a polar aprotic solvent like DMF or NMP.

-

Reaction: Seal the vessel and heat to 100-140 °C for 12-24 hours.

-

Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic extracts with water and brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo. Purify by column chromatography.

Scientist's Notes:

-

Causality of Reagent Choice: Pd(OAc)₂ is a common, air-stable precatalyst for Heck reactions.[21] A phosphine ligand is typically required to stabilize the active Pd(0) species. The choice of base and high temperature are critical for facilitating the β-hydride elimination step and regenerating the catalyst.[19] A key challenge is the potential for decarboxylative Heck coupling, where the carboxylic acid itself is lost and replaced.[7] Careful temperature control is necessary to favor the desired pathway.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines.[22][23] This reaction has revolutionized the synthesis of anilines and their derivatives.

Experimental Protocol: Selective Monosubstitution at C5

-

Reagent Preparation: In a glovebox or under an inert atmosphere, charge a sealable tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a specialized ligand (e.g., XPhos or RuPhos, 0.08 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv).

-

Substrate Addition: Add 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid (1.0 equiv) and the desired amine (1.2 equiv).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.

-

Workup: Cool the reaction, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, and wash the combined organic layers with brine.

-

Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the product by column chromatography.

Scientist's Notes:

-

Causality of Reagent Choice: This reaction is highly sensitive to the choice of catalyst, ligand, and base.[24] Bulky, electron-rich biarylphosphine ligands (the "Buchwald ligands") are essential for promoting both the oxidative addition to the aryl bromide and the final reductive elimination step.[22] Strong, sterically hindered bases like NaOtBu are required to deprotonate the amine (or the intermediate palladium-amine complex) without competing as a nucleophile.[24] The free carboxylic acid can be problematic, and esterification prior to amination is often advisable to prevent acid-base side reactions.

Conclusion

4,5-Dibromo-3-fluorothiophene-2-carboxylic acid is a substrate of immense potential, offering at least three distinct points for chemical modification. The protocols outlined in this guide demonstrate that through the careful and rational application of palladium-catalyzed cross-coupling chemistry, researchers can selectively functionalize this building block with a high degree of control. The intrinsic preference for reaction at the C5-position provides a reliable entry point for mono-functionalization, setting the stage for subsequent reactions at the C4-position to build molecular complexity. By understanding the principles behind catalyst, ligand, and reagent selection, scientists are well-equipped to leverage this versatile thiophene in the pursuit of novel chemical entities.

References

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC. Available at: [Link]

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. Available at: [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]

-

2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. Available at: [Link]

-

Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. RSC Publishing. Available at: [Link]

-

Stille Coupling. Organic Chemistry Portal. Available at: [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. Available at: [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. Available at: [Link]

-